molecular formula C13H17NO5 B13516437 n-((Benzyloxy)carbonyl)-n-(2-methoxyethyl)glycine

n-((Benzyloxy)carbonyl)-n-(2-methoxyethyl)glycine

Cat. No.: B13516437
M. Wt: 267.28 g/mol
InChI Key: DEJOVWVOZVQEDQ-UHFFFAOYSA-N
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Description

Cbz-OEt-Gly: is a white to off-white crystalline solid with the chemical formula C₁₃H₁₈N₂O₅. Let’s break down its structure:

    N-((Benzyloxy)carbonyl): This part of the compound is a protecting group (often abbreviated as Cbz or Z). It shields the amino group of glycine during synthetic reactions.

    N-(2-methoxyethyl): This group contains an ethyl chain with a methoxy (CH₃O-) substituent.

    Glycine: The central amino acid unit.

Preparation Methods

a. Synthetic Routes:

    Carbonylation of Glycine Derivatives:
    • One common method involves the carbonylation of glycine derivatives using phosgene (COCl₂) or chloroformates. The reaction proceeds as follows:

      Glycine derivative+COCl₂Cbz-OEt-Gly+HCl\text{Glycine derivative} + \text{COCl₂} \rightarrow \text{Cbz-OEt-Gly} + \text{HCl} Glycine derivative+COCl₂→Cbz-OEt-Gly+HCl

    • The protecting group (Cbz) is introduced during this step.
    Direct Amidation:
    • Another approach is the direct amidation of glycine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.
    • The reaction occurs as follows:

      Glycine+Cbz-ClCbz-OEt-Gly+HCl\text{Glycine} + \text{Cbz-Cl} \rightarrow \text{Cbz-OEt-Gly} + \text{HCl} Glycine+Cbz-Cl→Cbz-OEt-Gly+HCl

b. Industrial Production:

    Cbz-OEt-Gly: is not produced on an industrial scale. Instead, it is synthesized in research laboratories for specific applications.

Chemical Reactions Analysis

    Cbz-OEt-Gly: can undergo various reactions:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Peptide Synthesis: serves as a protected amino acid in peptide synthesis.

    Drug Development: It is used in the design of peptidomimetics and prodrugs.

    Bioconjugation: The Cbz group facilitates bioconjugation reactions.

Mechanism of Action

    Cbz-OEt-Gly: itself does not have a specific mechanism of action. Its significance lies in its role as a building block for more complex molecules.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

2-[2-methoxyethyl(phenylmethoxycarbonyl)amino]acetic acid

InChI

InChI=1S/C13H17NO5/c1-18-8-7-14(9-12(15)16)13(17)19-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16)

InChI Key

DEJOVWVOZVQEDQ-UHFFFAOYSA-N

Canonical SMILES

COCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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